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Compound of Interest

Compound Name: DMT-dG(dmf) Phosphoramidite

Cat. No.: B15583224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N2-Dimethylformamidine-5′-O-(4,4′-

dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite],

commonly known as DMT-dG(dmf) Phosphoramidite. It is a critical building block in the

chemical synthesis of oligonucleotides, offering significant advantages in efficiency and purity,

particularly for sequences rich in guanosine. This document details its chemical properties, its

central role in solid-phase oligonucleotide synthesis, experimental protocols for its use, and a

comparative analysis of its performance.

Core Concepts and Chemical Properties
DMT-dG(dmf) Phosphoramidite is a protected nucleoside phosphoramidite, a class of

compounds that are the fundamental reagents in the automated solid-phase synthesis of DNA

and RNA. The strategic placement of protecting groups on the nucleoside is essential for the

stepwise and controlled assembly of the oligonucleotide chain.

Key Protecting Groups:

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the

deoxyribose sugar. Its removal (detritylation) at the beginning of each synthesis cycle allows

for the coupling of the next phosphoramidite monomer.
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N2-Dimethylformamidine (dmf): This base-labile group protects the exocyclic amine of the

guanine base, preventing unwanted side reactions during the synthesis cycle. The 'dmf'

group is a "fast-deprotecting" group, offering a significant advantage over the more traditional

isobutyryl (ibu) group.[1]

β-Cyanoethyl (CE): This group protects the phosphorus atom of the phosphoramidite, which

is removed at the end of the synthesis.

Below is a diagram illustrating the chemical structure of DMT-dG(dmf) Phosphoramidite with

its key functional groups highlighted.
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Figure 1: Chemical structure of DMT-dG(dmf) Phosphoramidite.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of DMT-dG(dmf)
Phosphoramidite.
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Property Value

Synonyms

DMT-dG(dmf) Amidite, N-

[(dimethylamino)methylene]-5′-O-[bis(4-

methoxyphenyl)phenylmethyl]-2′-

deoxyguanosine, 3′-[2-cyanoethyl N,N-bis(1-

methylethyl)phosphoramidite][2]

CAS Number 330628-04-1[2][3]

Molecular Formula C₄₃H₅₃N₈O₇P[2]

Molecular Weight 824.90 g/mol [2]

Appearance White to off-white powder[2]

Storage Temperature -10 to -25°C[2]

Solution Stability

Stable in anhydrous acetonitrile for 2-3 days at

room temperature.[4] For longer-term storage,

solutions should be kept at -20°C or -80°C.[5]

Role in Solid-Phase Oligonucleotide Synthesis
Automated solid-phase oligonucleotide synthesis is a cyclical process that builds the desired

DNA or RNA sequence one nucleotide at a time on a solid support, typically controlled pore

glass (CPG).[6] DMT-dG(dmf) Phosphoramidite is the building block used for the

incorporation of deoxyguanosine residues. The synthesis cycle consists of four main steps:

Detritylation (Deblocking): The acid-labile 5'-DMT group is removed from the nucleotide

attached to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved

using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane

(DCM).[4]

Coupling: The DMT-dG(dmf) phosphoramidite is activated by a weak acid, such as 1H-

tetrazole or 4,5-dicyanoimidazole (DCI), and then reacts with the free 5'-hydroxyl group of

the growing oligonucleotide chain.[7] This forms a phosphite triester linkage.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutations in the final product.[7] This is typically done using a mixture of acetic

anhydride and 1-methylimidazole.

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester

using an oxidizing agent, most commonly iodine in a mixture of tetrahydrofuran, pyridine,

and water.[4]

This four-step cycle is repeated for each nucleotide in the desired sequence. The workflow is

illustrated in the diagram below.
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Figure 2: Workflow of solid-phase oligonucleotide synthesis.
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Performance Advantages of the 'dmf' Protecting
Group
The primary advantage of using DMT-dG(dmf) Phosphoramidite lies in the properties of the

dimethylformamidine protecting group, which significantly streamlines the post-synthesis

processing of oligonucleotides.

Faster Deprotection:

The 'dmf' group is considerably more labile than the traditional 'ibu' (isobutyryl) group used to

protect guanosine. This allows for significantly shorter deprotection times, which is the final

step where all protecting groups are removed from the synthesized oligonucleotide.[8] This is

particularly advantageous for high-throughput synthesis and for oligonucleotides containing

sensitive modifications that may be degraded by prolonged exposure to harsh deprotection

conditions.

The following table compares the deprotection times for dG(dmf) and dG(ibu) under various

conditions.

Deprotection
Reagent

Temperature
dG(dmf)
Deprotection Time

dG(ibu)
Deprotection Time

Concentrated

Ammonium Hydroxide
55°C 2 hours[8] ~17 hours

Concentrated

Ammonium Hydroxide
65°C 1 hour[8]

Not typically

recommended

Ammonium Hydroxide

/ Methylamine (AMA)

(1:1)

65°C 10 minutes[9][10] ~10 minutes

Tert-Butylamine /

Water (1:3)
60°C 6 hours[9][10] Not recommended

Improved Purity for G-Rich Sequences:
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The rapid and efficient removal of the 'dmf' group reduces the likelihood of incomplete

deprotection, which can be a significant issue with the 'ibu' group, especially in guanosine-rich

sequences.[8] Incomplete deprotection leads to modified oligonucleotides that can be difficult to

purify and may have altered biological activity.

While direct comparative data on coupling efficiency and final purity from a single study is not

readily available in the searched literature, the phosphoramidite method in general boasts very

high coupling efficiencies, typically between 98% and 99.5%.[11] The use of dG(dmf) is

expected to contribute to higher final purity due to the more efficient deprotection process,

especially for challenging sequences. Final purity of oligonucleotides is typically assessed by

High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis

(PAGE).[5]

Detailed Experimental Protocols
The following is a generalized, detailed protocol for the use of DMT-dG(dmf)
Phosphoramidite in automated solid-phase oligonucleotide synthesis. Specific parameters

may need to be optimized based on the synthesizer model and the specific oligonucleotide

sequence.

4.1 Reagent Preparation

Phosphoramidite Solution: Dissolve DMT-dG(dmf) Phosphoramidite in anhydrous

acetonitrile to a final concentration of 0.1 M.[4]

Activator Solution: Prepare a 0.2-0.7 M solution of an activator, such as 1H-tetrazole or 4,5-

dicyanoimidazole (DCI), in anhydrous acetonitrile.[7]

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in

dichloromethane (DCM).[4]

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).

Capping Solution B: 1-Methylimidazole in THF.

Oxidizing Solution: 0.02 M Iodine in a mixture of THF, pyridine, and water.[8]
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4.2 Automated Synthesis Cycle

The following table outlines a typical cycle for a single nucleotide addition on an automated

DNA synthesizer.

Step Reagent/Solvent Typical Duration Purpose

1. Wash Anhydrous Acetonitrile 30 seconds

Remove residual

moisture and

reagents.

2. Detritylation Deblocking Solution 60-120 seconds
Remove the 5'-DMT

group.

3. Wash Anhydrous Acetonitrile 30 seconds

Remove the

deblocking solution

and cleaved DMT

groups.

4. Coupling
Phosphoramidite +

Activator Solutions
30-60 seconds

Couple the next

phosphoramidite to

the growing chain.[4]

5. Wash Anhydrous Acetonitrile 30 seconds

Remove unreacted

phosphoramidite and

activator.

6. Capping
Capping Solutions A

and B
30-60 seconds

Acetylate unreacted

5'-hydroxyl groups.

7. Wash Anhydrous Acetonitrile 30 seconds
Remove excess

capping reagents.

8. Oxidation Oxidizing Solution 30-60 seconds

Stabilize the

phosphite triester

linkage to a

phosphate triester.

9. Wash Anhydrous Acetonitrile 30 seconds
Remove the oxidizing

solution.
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4.3 Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the

protecting groups are removed.

For oligonucleotides synthesized with dG(dmf), a common and efficient deprotection method

is to incubate the solid support in concentrated ammonium hydroxide at 55°C for 2 hours or

65°C for 1 hour.[8]

For "UltraFAST" deprotection, a 1:1 mixture of ammonium hydroxide and 40% aqueous

methylamine (AMA) can be used at 65°C for 10 minutes.[9][10] This method requires the use

of acetyl-protected dC (dC(Ac)) to avoid side reactions.[12]

Following cleavage and deprotection, the supernatant containing the crude oligonucleotide is

collected, and the solvent is evaporated.

The crude oligonucleotide is then purified, typically by Reverse-Phase High-Performance

Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[5]

Conclusion
DMT-dG(dmf) Phosphoramidite is a highly efficient and reliable reagent for the automated

synthesis of DNA oligonucleotides. Its key advantage lies in the "fast-deprotecting" nature of

the dimethylformamidine group, which significantly reduces the time required for post-synthesis

deprotection compared to traditional phosphoramidites like DMT-dG(ibu). This accelerated

deprotection not only enhances throughput but also improves the purity of the final product,

especially for G-rich sequences. For researchers, scientists, and professionals in drug

development, the use of DMT-dG(dmf) Phosphoramidite offers a robust solution for the

synthesis of high-quality oligonucleotides for a wide range of applications, from basic research

to therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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